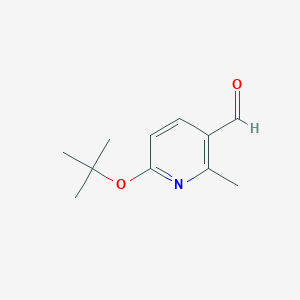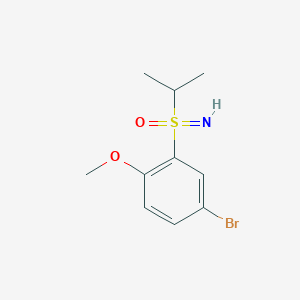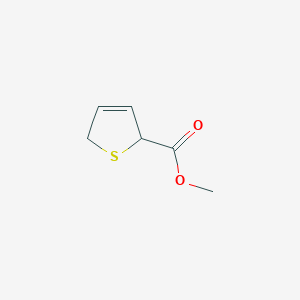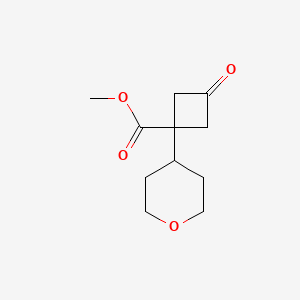
methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate (MDTC) is an organic compound belonging to the family of thiophene derivatives. It is a colorless, crystalline solid that is soluble in most organic solvents. MDTC is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a component of fuel and lubricant additives. In addition, MDTC has been studied for its potential as a therapeutic agent.
Scientific Research Applications
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a component of fuel and lubricant additives. In addition, this compound has been studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant and anti-inflammatory effects. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has a number of advantages and limitations as a reagent in laboratory experiments. One advantage is its low toxicity and low reactivity, which make it a safe and reliable reagent. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research into the properties and applications of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate. These include further investigation into its potential as a therapeutic agent, its use as a fuel and lubricant additive, and its potential as a catalyst in polymer synthesis. Additionally, further research into the mechanism of action of this compound is needed to better understand its biochemical and physiological effects. Finally, further research into the synthesis of this compound is needed to optimize the process and reduce the amount of byproducts produced.
Synthesis Methods
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate can be synthesized in a variety of ways. The most common method involves the reaction of 2-bromo-3-methylthiophene with an aqueous solution of sodium hydroxide. This reaction yields a mixture of the desired this compound and a byproduct, 2-methyl-3-bromothiophene-2-carboxylic acid. The two compounds can be separated by column chromatography.
properties
IUPAC Name |
methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5-3-4-10-6(5)7(8)9-2/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFHUYPRCNAUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCSC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)


![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)
